molecular formula C15H11F3O2 B8647382 4-Trifluoroacetylphenol benzyl ether CAS No. 137614-78-9

4-Trifluoroacetylphenol benzyl ether

Cat. No.: B8647382
CAS No.: 137614-78-9
M. Wt: 280.24 g/mol
InChI Key: OSXBYCLYYVYZOX-UHFFFAOYSA-N
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Description

4-Trifluoroacetylphenol benzyl ether is a useful research compound. Its molecular formula is C15H11F3O2 and its molecular weight is 280.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

137614-78-9

Molecular Formula

C15H11F3O2

Molecular Weight

280.24 g/mol

IUPAC Name

2,2,2-trifluoro-1-(4-phenylmethoxyphenyl)ethanone

InChI

InChI=1S/C15H11F3O2/c16-15(17,18)14(19)12-6-8-13(9-7-12)20-10-11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

OSXBYCLYYVYZOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 91.2 ml (0.23 mol) of 2.5M n-butyllithium solution was added dropwise at -40° C. to a solution of 50.0 g (0.19 mol) of 4-bromophenol benzyl ether in 250 ml of tetrahydrofuran. The mixture was subsequently stirred for a short time at -40° C., then cooled to -78° C., and 34 g (0.27 mol) of methyl trifluoroacetate were added dropwise. The mixture was allowed to come to room temperature and then stirred at 0° C. for 3 hours. For working up, 120 ml of dilute hydrochloric acid were added dropwise, the mixture was diluted with toluene, and the organic phase was separated off, washed with water, dried and concentrated. A brown solid was obtained which was recrystallized from petroleum ether/ethyl acetate 10:1.
Quantity
91.2 mL
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50 g
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250 mL
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34 g
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120 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

At −78° C., 182.4 ml of a 2.5 M butyllithium solution were added dropwise to a solution of 100 g of 4-benzyloxy-1-bromobenzene in 500 ml of dry tetrahydrofuran. Stirring was continued at −78° C. for 15 min, and 68.0 g of methyl trifluoroacetate were then added dropwise at this temperature. Stirring was subsequently continued at −20° C. for 2 hours. For work-up, 80 ml of saturated aqueous ammonium chloride were added dropwise, the mixture was mixed with 250 ml of dilute hydrochloric acid and diluted with 500 ml of toluene, and the organic phase was washed with water, dried and concentrated, to give the title product as a colourless oil which crystallised on digestion with heptane.
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0 (± 1) mol
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reactant
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100 g
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reactant
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500 mL
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68 g
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reactant
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80 mL
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reactant
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250 mL
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reactant
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Quantity
500 mL
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solvent
Reaction Step Five

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